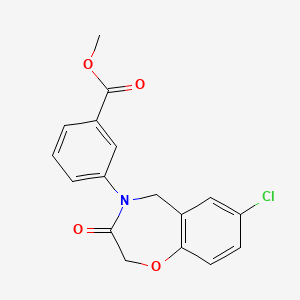

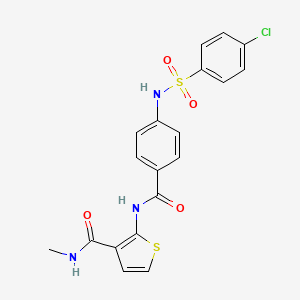

2-(4-(4-chlorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes . For instance, the synthesis of “2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one” involves the use of anhydrous AlCl3 in anhydrous aromatic hydrocarbon . The reaction progress is typically monitored by thin-layer chromatography .Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by spectral data (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) and elemental analysis results .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps . For instance, the synthesis of “2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid” involves refluxing with p-nitro aniline using dimethyl formamide as a solvent .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically confirmed by their physicochemical properties and spectroanalytical data . For instance, “Ethyl 4-((4-Chlorophenylsulfonamido) methyl)cyclohexanecarboxylate” is a lustrous white amorphous compound with a molecular mass of 359.87 g/mol .Scientific Research Applications

Chemical Synthesis and Modification

Research has been conducted on the chlorosulfonation of N-benzyl carboxamides, leading to the creation of compounds with potential biological applications. The synthesis process involves reacting N-Benzyl p-chloro- and 2,4-dichloro-benzamide with chlorosulfonic acid, yielding sulfonyl chlorides that are then condensed with nucleophiles to produce derivatives. These compounds have undergone preliminary biological screening against fungi, insects, and weeds, demonstrating the versatility of such chemical modifications for varied scientific applications (Cremlyn, Ellis, & Pinney, 1989).

Material Science and Polymer Chemistry

In the field of material science, the synthesis and characterization of polyamides and poly(amide-imide)s derived from aromatic dicarboxylic acids showcase the utility of compounds with similar structures in creating high-performance polymers. These materials exhibit high glass transition temperatures and thermal stability, with applications ranging from advanced coatings to composite materials (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Medicinal Chemistry and Drug Design

Significant research has been dedicated to exploring the medicinal applications of sulfonamide derivatives. Studies on compounds like 2-[N-(X-chlorophenyl)carbamoyl]benzenesulfonamide have revealed their potential for medicinal applications, including antimicrobial and anticancer activities, due to their ability to form stable intra- and intermolecular hydrogen bonds which could influence their interaction with biological targets (Siddiqui, Ahmad, Khan, Siddiqui, & Parvez, 2008).

Antimicrobial Activity

The design, synthesis, and evaluation of new bisimidyl sulfonamido ketones comprising drug components have been researched for their high biological activity against bacterial and fungal pathogens. These compounds contain biologically active segments like β-lactam, cyclic imide, and sulfonamido groups, demonstrating the potential of sulfonamide derivatives in developing new antimicrobial agents (Fadel & Al-Azzawi, 2021).

Environmental Applications

Sulfonamide derivatives have been explored for environmental applications, such as heavy metal ion adsorption from aqueous solutions. Aromatic polyamides and polythioamides with pendent chlorobenzylidine rings have shown promising results in removing heavy metals like Pb(II), Cd(II), Cu(II), and Cr(III), highlighting the potential of these compounds in water treatment and pollution control (Ravikumar et al., 2011).

Safety and Hazards

properties

IUPAC Name |

2-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4S2/c1-21-18(25)16-10-11-28-19(16)22-17(24)12-2-6-14(7-3-12)23-29(26,27)15-8-4-13(20)5-9-15/h2-11,23H,1H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEKCWLHYGKHQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2985545.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2985547.png)

![(2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985550.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2985551.png)

![4-(4-fluorobenzyl)-1-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2985557.png)

![(E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2985558.png)

![N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985561.png)

![{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid](/img/structure/B2985562.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2985563.png)

![N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2985564.png)